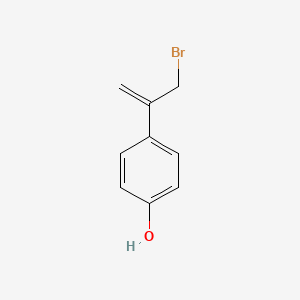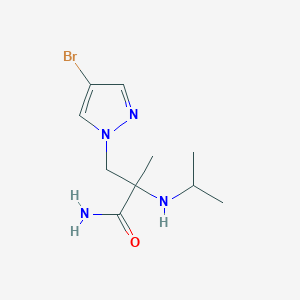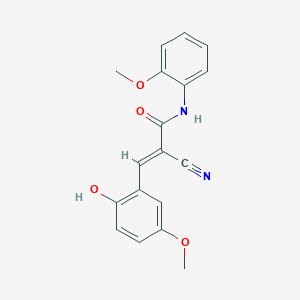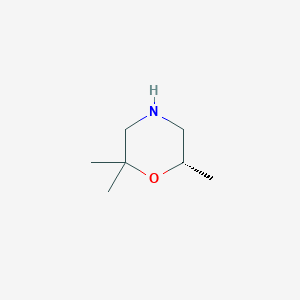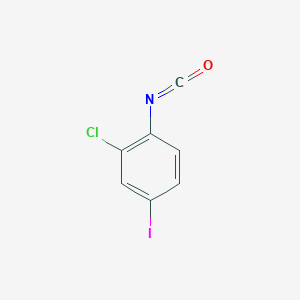
2-Chloro-4-iodo-1-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-iodo-1-isocyanatobenzene is a chemical compound with the molecular formula C7H3ClINO. It belongs to the family of isocyanate derivatives and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-iodo-1-isocyanatobenzene can be synthesized through the reaction of 2-chlorobenzoic acid with cyanate esters. The reaction typically involves the following steps:
Starting Materials: 2-Chlorobenzoic acid and cyanate esters.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-Chloro-4-iodo-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea or carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.
Addition Products: Addition reactions with nucleophiles result in urea or carbamate derivatives.
科学的研究の応用
2-Chloro-4-iodo-1-isocyanatobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as an anti-cancer and anti-inflammatory agent.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 2-Chloro-4-iodo-1-isocyanatobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
1-Chloro-4-isocyanatobenzene: Similar in structure but lacks the iodine atom.
4-Chlorophenyl isocyanate: Another isocyanate derivative with similar reactivity.
2-Chloro-1-iodo-4-isocyanatobenzene: A closely related compound with slight variations in the position of substituents.
Uniqueness
2-Chloro-4-iodo-1-isocyanatobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H3ClINO |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
2-chloro-4-iodo-1-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
InChIキー |
ORUUIJNIVAHYOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


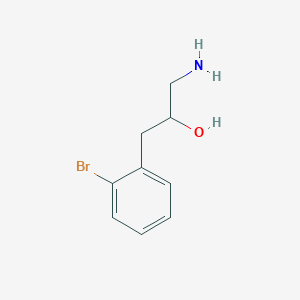
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
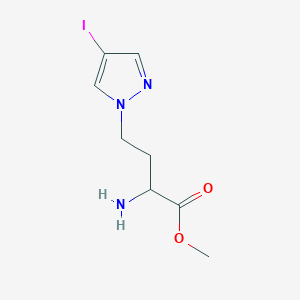
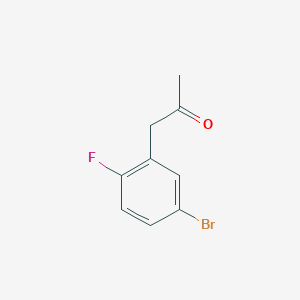
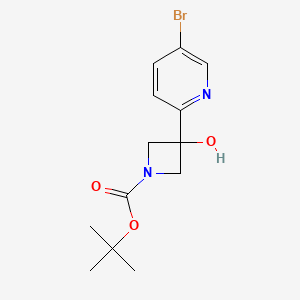
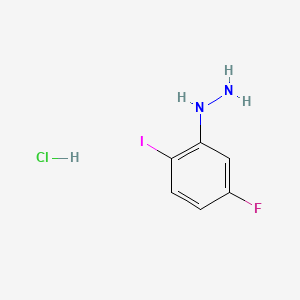

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
